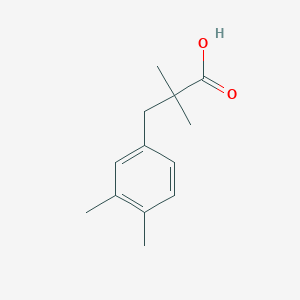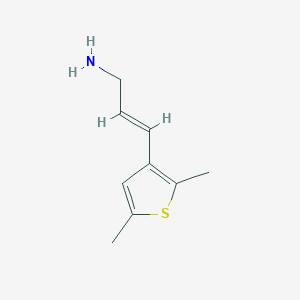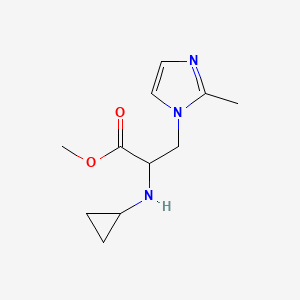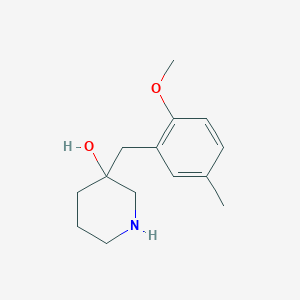![molecular formula C10H16ClF2NO2 B13545796 10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacidhydrochloride](/img/structure/B13545796.png)
10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10-Difluoro-8-azabicyclo[431]decane-1-carboxylic acid hydrochloride is a synthetic compound known for its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a cyclization reaction, often involving a nitrogen-containing precursor.
Introduction of the difluoro groups: Fluorination reactions are employed to introduce the difluoro groups at the desired positions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, typically through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction: The bicyclic core can be oxidized or reduced to form different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the hydrochloride salt.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the bicyclic core.
Applications De Recherche Scientifique
10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride has several scientific research applications:
Medicinal chemistry: It is explored as a potential scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Organic synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological studies: It is used in studies to understand the interaction of bicyclic compounds with biological targets.
Industrial applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoro groups and the bicyclic core play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Azabicyclo[4.3.1]decane: A related compound without the difluoro groups.
8-Azabicyclo[4.3.1]decane-1-carboxylic acid: Similar structure but lacks the difluoro groups.
10,10-Difluoro-8-azabicyclo[4.3.1]decane: Lacks the carboxylic acid group.
Uniqueness
The presence of both the difluoro groups and the carboxylic acid group in 10,10-difluoro-8-azabicyclo[431]decane-1-carboxylic acid hydrochloride makes it unique compared to its analogs
Propriétés
Formule moléculaire |
C10H16ClF2NO2 |
|---|---|
Poids moléculaire |
255.69 g/mol |
Nom IUPAC |
10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H15F2NO2.ClH/c11-10(12)7-3-1-2-4-9(10,8(14)15)6-13-5-7;/h7,13H,1-6H2,(H,14,15);1H |
Clé InChI |
FAUKGDBHANPJLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CNCC(C1)C2(F)F)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid](/img/structure/B13545760.png)



![1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13545786.png)
![2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13545791.png)

![2-(3,5-dichloropyridin-4-yl)-1-[(1S)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13545797.png)

